
Application Notes and Protocols for Studying
Microbial Metabolism Using ¹⁴C-Trehalose

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trehalose C14

Cat. No.: B12372939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trehalose, a non-reducing disaccharide, is a crucial molecule in the metabolism and survival of

a wide range of microorganisms, including the pathogenic bacterium Mycobacterium

tuberculosis. It serves as a source of energy, a protective agent against environmental stress,

and a key structural component of the mycobacterial cell wall.[1] The absence of trehalose

metabolism in mammals makes the enzymes involved in its synthesis and transport attractive

targets for the development of new antimicrobial drugs.[1][2]

Radiolabeled [¹⁴C]trehalose is an invaluable tool for elucidating the metabolic fate of this sugar

in microorganisms. By tracing the incorporation of the ¹⁴C label, researchers can study the

uptake of trehalose, its conversion into various metabolites, and its integration into cellular

structures. These studies are fundamental for understanding microbial physiology, identifying

essential metabolic pathways, and screening for potential drug candidates that inhibit these

processes.

These application notes provide detailed protocols for using [¹⁴C]trehalose to study microbial

metabolism, with a particular focus on Mycobacterium tuberculosis, as well as offering insights

into its application in other model organisms like Escherichia coli and Saccharomyces

cerevisiae.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b12372939?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4770839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4770839/
https://tdblabs.se/about-the-company/white-paper/application-of-fitc-trehalose-in-tuberculosis-diagnosis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Applications of [¹⁴C]Trehalose in Microbial
Metabolism Studies

Elucidating Metabolic Pathways: Tracing the conversion of [¹⁴C]trehalose into downstream

metabolites to map metabolic pathways.

Characterizing Enzyme Activity: Assessing the function of enzymes involved in trehalose

metabolism, such as those in the Antigen 85 complex in mycobacteria.[3]

Investigating Nutrient Uptake: Quantifying the rate and efficiency of trehalose transport

across the cell membrane.

Analyzing Cell Wall Biogenesis: Monitoring the incorporation of [¹⁴C]trehalose into essential

cell wall components like trehalose monomycolate (TMM) and trehalose dimycolate (TDM) in

mycobacteria.[3]

Screening for Enzyme Inhibitors: Evaluating the efficacy of potential drug candidates by

measuring their impact on the metabolism of [¹⁴C]trehalose.

Experimental Protocols
Protocol 1: Radiolabeling of Mycobacterium species
with [¹⁴C]Trehalose and Analysis of Glycolipids
This protocol details the metabolic labeling of Mycobacterium tuberculosis with [¹⁴C]trehalose

to monitor its incorporation into TMM and TDM.

Materials:

Mycobacterium tuberculosis (e.g., H37Rv strain) culture

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

[¹⁴C(U)]-Trehalose (specific activity ~50-60 mCi/mmol)

Phosphate-buffered saline (PBS)

Chloroform
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Methanol

Deionized water

TLC silica gel plates (e.g., Silica Gel 60 F254)

Scintillation vials and scintillation fluid

Phosphorimager or autoradiography film

Procedure:

Bacterial Culture: Grow M. tuberculosis in supplemented Middlebrook 7H9 broth to mid-log

phase (OD₆₀₀ ~0.6-0.8).

Radiolabeling:

To a 10 mL culture, add [¹⁴C]trehalose to a final concentration of 1-5 µCi/mL.

Incubate the culture at 37°C with gentle agitation for the desired time points (e.g., 2, 4, 8,

24 hours).

Cell Harvesting and Washing:

Pellet the cells by centrifugation at 4000 x g for 10 minutes.

Wash the cell pellet twice with ice-cold PBS to remove unincorporated [¹⁴C]trehalose.

Lipid Extraction (Modified Bligh-Dyer Method):

Resuspend the cell pellet in 1 mL of a chloroform:methanol mixture (1:2, v/v).

Incubate for at least 4 hours at room temperature with occasional vortexing.

Add 0.5 mL of chloroform and 0.5 mL of deionized water to induce phase separation.

Centrifuge at 2000 x g for 10 minutes.

Carefully collect the lower organic phase containing the lipids into a new glass tube.
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Dry the lipid extract under a gentle stream of nitrogen.

Thin-Layer Chromatography (TLC) Analysis:

Resuspend the dried lipid extract in a small volume (50-100 µL) of chloroform:methanol

(2:1, v/v).

Spot the resuspended lipids onto a TLC silica gel plate.

Develop the TLC plate in a solvent system of chloroform:methanol:water (90:10:1, v/v/v) to

separate TMM and TDM.

Air-dry the TLC plate.

Detection and Quantification:

Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the

radiolabeled lipids.

Identify the spots corresponding to TMM and TDM based on their migration relative to

standards.

Scrape the silica from the identified spots into scintillation vials, add scintillation fluid, and

quantify the radioactivity using a scintillation counter.

Protocol 2: [¹⁴C]Trehalose Uptake and Metabolism in
Escherichia coli
This protocol describes a method to study the transport and initial metabolic steps of

[¹⁴C]trehalose in E. coli. In E. coli, trehalose is typically transported via the phosphotransferase

system (PTS), resulting in the intracellular accumulation of [¹⁴C]trehalose-6-phosphate.

Materials:

Escherichia coli (e.g., K-12 strain) culture

M9 minimal medium with a suitable carbon source for growth (e.g., glycerol)
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[¹⁴C(U)]-Trehalose

Toluene

Phosphoenolpyruvate (PEP)

Tris-HCl buffer

Thin-layer chromatography (TLC) plates

Scintillation counter

Procedure:

Bacterial Culture: Grow E. coli in M9 minimal medium to mid-log phase. To induce the

trehalose utilization system, supplement the growth medium with non-radioactive trehalose.

Cell Permeabilization (for in vitro transport assay):

Harvest the cells by centrifugation and wash with buffer.

Resuspend the cells in Tris-HCl buffer and treat with toluene to permeabilize the cell

membrane.

[¹⁴C]Trehalose Uptake Assay:

To the permeabilized cells, add [¹⁴C]trehalose and a phosphoryl donor like

phosphoenolpyruvate (PEP).

Incubate at 37°C for various time points.

Stop the reaction by adding an excess of cold buffer and filtering the cells through a

membrane filter.

Wash the filter-bound cells and measure the radioactivity using a scintillation counter.

Analysis of Metabolites:

To identify the intracellular product, lyse the cells after the uptake assay.
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Spot the cell lysate on a TLC plate and develop using an appropriate solvent system to

separate trehalose and trehalose-6-phosphate.

Visualize and quantify the radiolabeled spots as described in Protocol 1.

Protocol 3: Tracing [¹⁴C]Trehalose Metabolism in
Saccharomyces cerevisiae
This protocol outlines the investigation of trehalose metabolism in yeast, focusing on its

synthesis and degradation.

Materials:

Saccharomyces cerevisiae culture

YPD (Yeast Extract Peptone Dextrose) medium

[¹⁴C(U)]-Glucose (for synthesis studies) or [¹⁴C(U)]-Trehalose (for degradation studies)

Hot ethanol (70-80%)

Trichloroacetic acid (TCA)

Trehalase enzyme solution

Glucose oxidase/peroxidase assay kit

Scintillation counter

Procedure:

Yeast Culture: Grow S. cerevisiae in YPD medium to the desired growth phase.

Radiolabeling for Synthesis:

To study synthesis, add [¹⁴C]glucose to the culture medium and incubate. Trehalose is

synthesized from glucose-6-phosphate and UDP-glucose.
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Radiolabeling for Degradation:

To study degradation, add [¹⁴C]trehalose to the culture medium.

Extraction of Trehalose:

Harvest the cells and rapidly extract trehalose by boiling in ethanol or treating with cold

TCA. A convenient method involves heating cells at 95°C for 20 minutes.

Quantification of [¹⁴C]Trehalose:

Separate the extracted [¹⁴C]trehalose from other radiolabeled metabolites using TLC or

HPLC.

Quantify the amount of [¹⁴C]trehalose using a scintillation counter.

Enzymatic Assay:

To confirm the identity of the extracted compound, treat an aliquot of the extract with

trehalase, which specifically hydrolyzes trehalose to glucose.

Measure the resulting glucose using a glucose oxidase/peroxidase assay.

Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison

and interpretation.

Table 1: Incorporation of [¹⁴C]Trehalose into M. tuberculosis Glycolipids over Time
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Time
(hours)

Total ¹⁴C
Uptake
(CPM/10⁸
cells)

¹⁴C in TMM
(CPM/10⁸
cells)

¹⁴C in TDM
(CPM/10⁸
cells)

% of Total
Uptake in
TMM

% of Total
Uptake in
TDM

2 15,000 8,000 2,000 53.3% 13.3%

4 32,000 18,000 5,000 56.3% 15.6%

8 65,000 38,000 12,000 58.5% 18.5%

24 120,000 75,000 25,000 62.5% 20.8%

Note: The data presented in this table is illustrative and should be replaced with actual

experimental results.

Table 2: Uptake of [¹⁴C]Trehalose in E. coli Wild-Type vs. Transporter Mutant

Strain
[¹⁴C]Trehalose Uptake Rate (nmol/min/mg
protein)

Wild-Type 25.4 ± 2.1

ΔtreB (PTS transporter mutant) 1.2 ± 0.3

Note: The data presented in this table is illustrative and should be replaced with actual

experimental results.

Visualization of Pathways and Workflows
Mycobacterial Trehalose Metabolism
The following diagram illustrates the key metabolic pathways for trehalose in Mycobacterium

tuberculosis. Exogenous trehalose can be transported into the cell or utilized extracellularly by

the Antigen 85 complex for the synthesis of TMM and TDM, which are essential components of

the mycobacterial cell wall.
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Caption: Metabolic fate of ¹⁴C-Trehalose in Mycobacterium.

Experimental Workflow for [¹⁴C]Trehalose Labeling in
Mycobacterium
This workflow diagram outlines the major steps involved in the radiolabeling of mycobacteria

with [¹⁴C]trehalose and the subsequent analysis of its incorporation into cellular lipids.
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Caption: Workflow for ¹⁴C-Trehalose labeling and analysis.

Trehalose Metabolism in Escherichia coli
The diagram below illustrates the primary pathway for trehalose utilization in E. coli, which

involves the Phosphotransferase System (PTS) for transport and initial phosphorylation.
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Caption: Trehalose uptake and metabolism in E. coli.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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